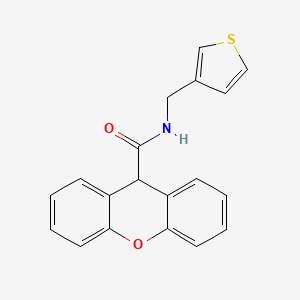

N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

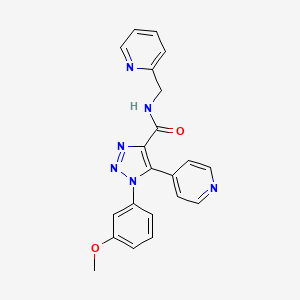

The compound "N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide" is not directly mentioned in the provided papers. However, we can infer from the related research that it is likely a heterocyclic compound containing both thiophene and xanthene units. Thiophene is a five-membered sulfur-containing ring, and xanthene is a tricyclic compound, which is often used in the synthesis of dyes, pharmaceuticals, and other organic materials .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including condensation and nucleophilic substitution. For example, the synthesis of xanthene derivatives can be achieved through a two-carbon homologation using N-vinylacetamides or ethyl vinyl ether as acetaldehyde anion equivalents . Similarly, aromatic polyamides with xanthene cardo groups can be synthesized from monomers prepared via nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" often features intramolecular hydrogen bonding and specific dihedral angles between aromatic rings, as seen in the structural analysis of N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide . The crystal packing and vibrational properties of these compounds are also of interest, with studies utilizing techniques like FTIR, NMR, and single-crystal X-ray diffraction .

Chemical Reactions Analysis

Compounds containing thiophene and xanthene units can participate in various chemical reactions. For instance, thiophene derivatives have been synthesized and shown to exhibit antiarrhythmic, serotonin antagonist, and antianxiety activities . Additionally, N-glycosyl-thiophene-2-carboxamides have been synthesized and assayed for their effects on cell growth, indicating the potential for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of xanthene-containing compounds include high glass transition temperatures, decomposition temperatures, and char yields, indicating thermal stability . These compounds are also described as amorphous, readily soluble in polar solvents, and capable of forming transparent, flexible films with good mechanical strength . The presence of thiophene is likely to contribute to the electronic properties of the compound, potentially affecting its reactivity and interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Molecular Docking Studies

Research by Cakmak et al. (2022) on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide demonstrated its effective antibacterial activity and potential binding with lung cancer proteins through molecular docking studies. These findings suggest potential applications of related compounds in developing antibacterial agents and cancer therapeutics (Cakmak et al., 2022).

Corrosion Inhibition

Daoud et al. (2014) explored the corrosion inhibition properties of a thiophene Schiff base on mild steel in acidic solutions. The study revealed that the compound efficiently inhibited corrosion, indicating that similar thiophene derivatives could be explored for their corrosion inhibition properties in industrial applications (Daoud et al., 2014).

Electrochemical and Electrochromic Properties

Hu et al. (2013) synthesized novel donor-acceptor type monomers related to thiophene and analyzed their electrochemical and electrochromic properties. The introduction of different acceptor groups significantly affected their properties, suggesting that N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide could have interesting electrochromic applications based on its structural makeup (Hu et al., 2013).

Synthesis and Characterization for Material Science

The synthesis of polyamides containing xanthene units and their characterization, as conducted by Guo et al. (2015), reveals the potential of xanthene derivatives in creating new materials with desirable thermal and solubility properties. This research implies that this compound could be a candidate for synthesizing novel polyamides with specific characteristics (Guo et al., 2015).

Enzyme Inhibitory Activity

The evaluation of thiophene-based heterocyclic compounds for enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) by Cetin et al. (2021) suggests that structurally related compounds could serve as lead compounds in the development of enzyme inhibitors for therapeutic applications (Cetin et al., 2021).

Wirkmechanismus

Target of Action

Thiophene-based analogs, a key structural component of this compound, have been reported to exhibit a variety of biological effects . They have been found to play a vital role for medicinal chemists in improving advanced compounds with diverse biological effects .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives have been found to inhibit the main protease (3CL pro) of the severe acute respiratory syndrome coronavirus (SARS-CoV-2) .

Biochemical Pathways

Thiophene derivatives have been reported to exhibit a wide range of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiophene derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2S/c21-19(20-11-13-9-10-23-12-13)18-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)18/h1-10,12,18H,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDNDRYTKKEVFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2530505.png)

![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2530511.png)

![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2530514.png)

![Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate](/img/structure/B2530519.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B2530520.png)

![11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2530521.png)

![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2530523.png)

![6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2530524.png)

![4-[[5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoic acid](/img/structure/B2530526.png)